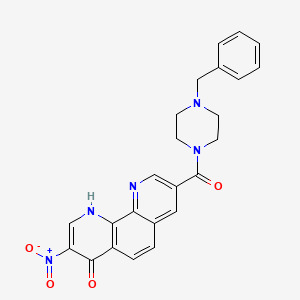

Collagen proline hydroxylase inhibitor-1

説明

特性

IUPAC Name |

8-(4-benzylpiperazine-1-carbonyl)-3-nitro-1H-1,10-phenanthrolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O4/c30-23-19-7-6-17-12-18(13-25-21(17)22(19)26-14-20(23)29(32)33)24(31)28-10-8-27(9-11-28)15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDVDDAVQSIBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C4C(=C3)C=CC5=C4NC=C(C5=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432725 | |

| Record name | Collagen proline hydroxylase inhibitor-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223663-32-9 | |

| Record name | Collagen proline hydroxylase inhibitor-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Central Role of Prolyl 4-Hydroxylase Subunit Alpha 1 (P4HA1) in Collagen Biosynthesis and the Progression of Fibrosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prolyl 4-hydroxylase subunit alpha 1 (P4HA1) is a critical enzyme in collagen biosynthesis, catalyzing the formation of 4-hydroxyproline (B1632879), a modification essential for the stability of the collagen triple helix. Dysregulation of P4HA1 activity and expression is intrinsically linked to the excessive collagen deposition that characterizes fibrotic diseases and the tumor microenvironment. This technical guide provides a comprehensive overview of P4HA1's function, its role in pathology, and the methodologies used to study this key enzyme. We present quantitative data on its enzymatic activity and expression in fibrotic conditions, detailed experimental protocols for its analysis, and visual representations of the signaling pathways that govern its activity, offering a valuable resource for researchers and professionals in the field of fibrosis and drug development.

Introduction to P4HA1 and Collagen Biosynthesis

Collagen, the most abundant protein in the extracellular matrix (ECM), provides structural integrity to tissues. Its synthesis is a complex multi-step process, with post-translational modifications playing a pivotal role. One of the most critical modifications is the hydroxylation of proline residues to 4-hydroxyproline (4-Hyp). This reaction is catalyzed by a family of enzymes known as prolyl 4-hydroxylases (P4Hs).

The active P4H enzyme is a tetramer composed of two catalytic α-subunits and two protein disulfide isomerase (PDI) β-subunits (P4HB).[1] There are three known isoforms of the α-subunit: P4HA1, P4HA2, and P4HA3. P4HA1 is the most abundant and ubiquitously expressed isoform, making it the primary contributor to prolyl 4-hydroxylase activity in most tissues.[1]

The hydroxylation of proline residues is essential for the formation of a stable collagen triple helix at physiological temperatures.[2] Without this modification, procollagen (B1174764) chains are unable to fold correctly, leading to their retention in the endoplasmic reticulum and subsequent degradation.[2] Thus, P4HA1 acts as a rate-limiting enzyme in the production of mature, functional collagen.

P4HA1 in the Pathogenesis of Fibrosis

Fibrosis is characterized by the excessive accumulation of ECM components, particularly collagen, leading to tissue scarring and organ dysfunction. A growing body of evidence implicates the upregulation and overactivity of P4HA1 as a central driver of fibrotic diseases across various organs, including the liver, lungs, kidneys, and heart.[3][4] In fibrotic tissues, activated fibroblasts and myofibroblasts exhibit significantly increased expression of P4HA1, leading to a surge in collagen production and deposition.[3] This excessive collagen accumulation disrupts normal tissue architecture and contributes to the progressive nature of fibrotic diseases.

Furthermore, P4HA1 plays a significant role in the tumor microenvironment, where cancer-associated fibroblasts (CAFs) contribute to a fibrotic stroma that promotes tumor growth, invasion, and metastasis.[3] The dense collagen network created through the action of P4HA1 can also create a physical barrier that impedes the infiltration of immune cells and the delivery of therapeutic agents.[3]

Quantitative Data on P4HA1

Enzyme Kinetics

The enzymatic activity of P4HA1 is dependent on the substrate sequence, with a preference for proline residues in the Y-position of -X-Y-Gly- triplets. The kinetic parameters of P4HA1 can vary depending on the specific collagen substrate.

| Substrate | Km (µM) | Vmax (relative units) | Reference |

| (Pro-Pro-Gly)10 | ~2-10 | - | [5] |

| Procollagen Type I | ~1-5 | - | [5] |

| (Ala-Pro-Gly)5 | 150 ± 20 | 1.00 | [5] |

| (Gly-Pro-Ala)5 | 250 ± 30 | 0.85 | [5] |

Table 1: Michaelis-Menten constants (Km) and maximal velocities (Vmax) of P4HA1 for various substrates. The Km value for a (Pro-Pro-Gly)10 peptide substrate or a full-length procollagen is 3-6-fold lower for C-P4H-I (containing P4HA1) than for C-P4H-II (containing P4HA2).[5]

P4HA1 Expression in Fibrotic Diseases

The expression of P4HA1 is significantly upregulated in various fibrotic conditions. Analysis of gene expression omnibus (GEO) datasets reveals a consistent increase in P4HA1 mRNA levels in fibrotic tissues compared to healthy controls.

| Disease | Tissue | Fold Change (Fibrotic vs. Healthy) | GEO Dataset |

| Liver Fibrosis (Cirrhosis) | Liver | ~2.5 - 4.0 | GSE14323 |

| Kidney Fibrosis | Kidney | ~2.0 - 3.5 | GSE66494 |

| Lung Adenocarcinoma | Lung | ~1.4 | [6] |

Table 2: Fold change in P4HA1 mRNA expression in various fibrotic diseases. Data for liver and kidney fibrosis are estimated based on the analysis of the indicated GEO datasets. The lung adenocarcinoma value is from a published study.[6]

Signaling Pathways Regulating P4HA1

The expression and activity of P4HA1 are tightly regulated by complex signaling networks, with the Transforming Growth Factor-beta (TGF-β) and Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathways being the most prominent.

TGF-β/SMAD Signaling Pathway

The TGF-β signaling pathway is a master regulator of fibrosis. Upon binding of TGF-β to its receptor, a signaling cascade is initiated that culminates in the phosphorylation and activation of SMAD transcription factors. Activated SMAD complexes translocate to the nucleus and bind to the promoter regions of target genes, including P4HA1, to induce their transcription.

Caption: TGF-β/SMAD signaling pathway leading to P4HA1 expression and fibrosis.

HIF-1α Signaling Pathway

Hypoxia, or low oxygen tension, is a common feature of fibrotic tissues and solid tumors. In response to hypoxia, the transcription factor HIF-1α is stabilized and translocates to the nucleus. HIF-1α then binds to hypoxia-response elements (HREs) in the promoter of target genes, including P4HA1, to upregulate their expression. This leads to increased collagen production, which can further exacerbate the hypoxic microenvironment, creating a vicious cycle that drives fibrosis and tumor progression.[7][8]

Caption: HIF-1α signaling pathway driving P4HA1 expression under hypoxic conditions.

Experimental Protocols

Prolyl 4-Hydroxylase Activity Assay

This protocol is adapted from a high-throughput screening method and can be used to measure the enzymatic activity of P4HA1.[8]

Materials:

-

Recombinant human C-P4H1 (containing P4HA1)

-

Peptide substrate (e.g., (Pro-Pro-Gly)10)

-

FeSO4

-

Catalase

-

Ascorbate

-

α-ketoglutarate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

Succinate (B1194679) detection reagent (e.g., Succinate-Glo™ Assay, Promega)

-

96-well or 384-well plates

Procedure:

-

Prepare a reaction mixture containing the peptide substrate, FeSO4, catalase, ascorbate, and α-ketoglutarate in the assay buffer.

-

Add the recombinant C-P4H1 enzyme to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with the inhibitor on ice for at least 30 minutes before adding to the reaction mixture.

-

Incubate the reaction at room temperature for 1 hour.

-

Stop the reaction according to the succinate detection kit manufacturer's instructions.

-

Add the succinate detection reagent to each well.

-

Incubate as recommended by the manufacturer.

-

Measure the luminescence using a plate reader. The amount of succinate produced is directly proportional to the P4HA1 activity.

Quantification of Collagen Deposition

This assay quantifies the total collagen content in a sample by measuring the amount of hydroxyproline (B1673980), an amino acid abundant in collagen.[9][10]

Materials:

-

Tissue or cell lysate samples

-

Concentrated NaOH (e.g., 10 N)

-

Concentrated HCl (e.g., 10 N)

-

Hydroxyproline standard

-

Oxidation reagent mix

-

Developer solution

-

DMAB concentrate

-

96-well plate

Procedure:

-

Hydrolyze the samples by adding concentrated NaOH and heating at 120°C for 1 hour.

-

Cool the samples on ice and neutralize with concentrated HCl.

-

Centrifuge the samples and collect the supernatant.

-

Add samples and a serial dilution of the hydroxyproline standard to a 96-well plate.

-

Evaporate the contents of the wells to dryness by heating at 65°C.

-

Add the oxidation reagent mix to each well and incubate at room temperature for 20 minutes.

-

Add the developer solution and incubate at 37°C for 5 minutes.

-

Add the DMAB concentrate and incubate at 65°C for 45 minutes.

-

Measure the absorbance at 560 nm using a microplate reader.

-

Calculate the hydroxyproline concentration in the samples by comparing to the standard curve.

This dye-binding assay is used to quantify soluble collagen.[1][11]

Materials:

-

Sircol Dye Reagent

-

Collagen standard

-

Acid-Salt Wash Reagent

-

Alkali Reagent

-

1.5 ml microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Prepare samples and a serial dilution of the collagen standard in microcentrifuge tubes.

-

Add Sircol Dye Reagent to all tubes, cap, and mix for 30 minutes to allow the collagen-dye complex to precipitate.

-

Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the complex.

-

Carefully remove the supernatant.

-

Wash the pellet with ice-cold Acid-Salt Wash Reagent and centrifuge again.

-

Remove the supernatant and add Alkali Reagent to dissolve the pellet.

-

Transfer the samples to a 96-well plate and measure the absorbance at 556 nm.

-

Calculate the collagen concentration in the samples by comparing to the standard curve.

Western Blot Analysis of P4HA1 Expression

This protocol outlines the detection of P4HA1 protein levels in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

RIPA buffer

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against P4HA1 (e.g., rabbit monoclonal)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cells or tissues in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against P4HA1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for P4HA1 mRNA Expression

This protocol describes the quantification of P4HA1 mRNA levels using a SYBR Green-based qPCR assay.[2][9]

Materials:

-

Total RNA extracted from cells or tissues

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

Forward and reverse primers for P4HA1 and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Perform a melt curve analysis to verify the specificity of the PCR product.

-

Calculate the relative expression of P4HA1 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.

Experimental Workflow and Future Directions

The study of P4HA1 in fibrosis typically follows a logical workflow, from initial observations of its increased expression in fibrotic tissues to in-depth mechanistic studies and the evaluation of therapeutic inhibitors.

Caption: A typical experimental workflow for investigating the role of P4HA1 in fibrosis.

The central role of P4HA1 in collagen biosynthesis and fibrosis makes it an attractive therapeutic target. The development of specific and potent small molecule inhibitors of P4HA1 is an active area of research. Such inhibitors have the potential to ameliorate fibrosis by directly targeting the excessive production of collagen. Future research will likely focus on the clinical translation of these inhibitors and the exploration of combination therapies that target both P4HA1 and other key nodes in the fibrotic signaling network. A deeper understanding of the tissue-specific regulation and function of P4HA1 will be crucial for the development of safe and effective anti-fibrotic therapies.

References

- 1. illumina.com [illumina.com]

- 2. Single-Step SYBR® Green RT-qPCR - Protocol - OneLab [onelab.andrewalliance.com]

- 3. limma: linear models for microarray and RNA-seq data [bioinf.wehi.edu.au]

- 4. Overexpression of P4HA1 associates with poor prognosis and promotes cell proliferation and metastasis of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]

- 6. yeasenbio.com [yeasenbio.com]

- 7. ulab360.com [ulab360.com]

- 8. SYBR® Greenを用いたqPCRによる遺伝子発現プロトコル [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. r-bloggers.com [r-bloggers.com]

The Role of Collagen Prolyl 4-Hydroxylase Inhibitor-1 in Attenuating Cancer Cell Invasion: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collagen prolyl 4-hydroxylase subunit alpha-1 (P4HA1) is a critical enzyme in collagen biosynthesis, ensuring the stability of the collagen triple helix. Emerging evidence has implicated P4HA1 as a key player in cancer progression, particularly in facilitating cell invasion and metastasis. Its upregulation in various malignancies is associated with poor prognosis, making it a compelling target for anti-cancer therapies. This technical guide provides an in-depth analysis of the mechanisms through which P4HA1 inhibitors impede cancer cell invasion, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction: P4HA1 in Cancer Progression

P4HA1 is an essential component of the prolyl 4-hydroxylase enzyme complex, which catalyzes the hydroxylation of proline residues in procollagen (B1174764) chains. This post-translational modification is vital for the formation of a stable, triple-helical collagen molecule, a major component of the extracellular matrix (ECM). In the context of cancer, the tumor microenvironment often exhibits excessive collagen deposition, leading to increased tissue stiffness that promotes tumor growth and invasion.[1][2] P4HA1 is frequently overexpressed in a variety of cancers, including breast, lung, pancreatic, and colorectal cancer, where it contributes significantly to a pro-invasive tumor microenvironment.[3][4][5]

The inhibition of P4HA1 represents a promising therapeutic strategy to disrupt the tumor-promoting ECM and suppress cancer cell invasion and metastasis.[2][6] This document will explore the molecular mechanisms underlying the anti-invasive effects of P4HA1 inhibitors.

Mechanism of Action: How P4HA1 Drives Cancer Cell Invasion

The role of P4HA1 in promoting cancer cell invasion is multifaceted, primarily involving the remodeling of the ECM and the activation of key pro-invasive signaling pathways.

ECM Remodeling and Increased Tissue Stiffness

The overexpression of P4HA1 in cancer cells leads to enhanced collagen synthesis and deposition in the tumor microenvironment.[7] This results in a denser and stiffer ECM, which physically facilitates cancer cell migration and invasion. By inhibiting P4HA1, the structural integrity of newly synthesized collagen is compromised, leading to a less organized and softer ECM that is less conducive to cell invasion.[2]

Stabilization of HIF-1α and Hypoxia Signaling

A crucial aspect of P4HA1's pro-tumorigenic function is its ability to regulate the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[8][9] P4HA1 can induce HIF-1α expression at the protein level by modulating the levels of α-ketoglutarate and succinate.[9][10] HIF-1α is a master transcription factor that is activated under hypoxic conditions, which are common in solid tumors.[9] The stabilization of HIF-1α by P4HA1 leads to the transcription of a plethora of genes that promote angiogenesis, cell survival, and metastasis.[8][11] Inhibition of P4HA1 leads to the destabilization of HIF-1α, thereby suppressing these downstream pro-invasive cellular processes.[8][11]

Promotion of Epithelial-Mesenchymal Transition (EMT)

P4HA1 has been shown to promote the Epithelial-Mesenchymal Transition (EMT), a cellular program where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness.[4][10] Overexpression of P4HA1 can lead to a decrease in the epithelial marker E-cadherin and an increase in mesenchymal markers such as N-cadherin and Vimentin.[10][12] This transition is a critical step in the metastatic cascade. P4HA1 inhibitors can reverse this process, thereby reducing the invasive potential of cancer cells.[10][12]

Involvement in Other Pro-Invasive Signaling Pathways

P4HA1 has also been implicated in the activation of other signaling pathways that drive cancer progression, such as the Wnt/β-catenin pathway.[3][13][14] By influencing these interconnected signaling networks, P4HA1 amplifies its effect on cancer cell invasion and metastasis.

Quantitative Data on the Effect of P4HA1 Inhibition on Cancer Cell Invasion

The following tables summarize quantitative findings from various studies, demonstrating the impact of P4HA1 inhibition or knockdown on cancer cell invasion and the expression of related biomarkers.

| Cancer Type | Cell Line | P4HA1 Intervention | Reduction in Invasion (%) | Reference |

| Lung Adenocarcinoma | A549, H1299 | shRNA knockdown | Significant inhibition | [4] |

| Glioblastoma | LN18, T98G | shRNA knockdown | Impaired invasion | [10] |

| Colorectal Cancer | HCT116, SW480 | shRNA knockdown | Reduction in invasion | [15] |

| Pancreatic Cancer | PDAC organoids | shRNA knockdown | Necessary for hypoxia-enhanced invasion | [5][16] |

| Breast Cancer | MDA-MB-231 | shRNA knockdown | Attenuated metastasis | [17] |

| Biomarker | Cancer Type | P4HA1 Intervention | Change in Expression | Reference |

| HIF-1α | Breast Cancer | P4HA1 silencing | Decreased protein levels | [8][11] |

| E-cadherin | Renal Cell Carcinoma | P4HA1 overexpression | Decreased expression | [10][12] |

| N-cadherin | Renal Cell Carcinoma | P4HA1 overexpression | Increased expression | [10][12] |

| Vimentin | Renal Cell Carcinoma | P4HA1 overexpression | Increased expression | [10][12] |

| MMPs | Lung Adenocarcinoma | P4HA1 knockdown | Regulation of expression | [4] |

Experimental Protocols

Detailed methodologies for key experiments used to assess the effect of P4HA1 inhibitors on cancer cell invasion are provided below.

Transwell Invasion Assay

This assay is a standard method to quantify the invasive potential of cancer cells in vitro.[18][19]

Materials:

-

24-well Transwell inserts (8.0 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant

-

Cancer cell lines of interest

-

P4HA1 inhibitor or vehicle control

-

Cotton swabs

-

Methanol (B129727) (for fixation)

-

Crystal Violet stain (0.1%)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Coating of Transwell Inserts: Thaw Matrigel at 4°C overnight. Dilute Matrigel with cold, serum-free medium (typically 1:3). Add 50 µL of the diluted Matrigel to the upper chamber of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow for solidification.[20]

-

Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1x10^5 cells/mL.[21]

-

Cell Seeding: Add 500 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.[21]

-

Chemoattractant Addition: Add 750 µL of medium containing 10% FBS to the lower chamber.[21]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[20]

-

Removal of Non-Invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape off the non-invaded cells from the top surface of the membrane.[20]

-

Fixation and Staining: Fix the invaded cells on the bottom of the membrane by immersing the insert in cold methanol for 20 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes at room temperature.[21]

-

Washing and Drying: Wash the inserts thoroughly with distilled water to remove excess stain and allow them to air dry.[20]

-

Quantification: Visualize and count the invaded cells in multiple fields of view using a microscope. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.[22]

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as P4HA1, HIF-1α, and EMT markers.[23]

Materials:

-

Cell lysates from treated and control cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)

-

Primary antibodies (e.g., anti-P4HA1, anti-HIF-1α, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.[24]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]

-

Blocking: Block the membrane with 5% non-fat dry milk in TBS-T for 1 hour at room temperature to prevent non-specific antibody binding.[23]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P4HA1 at 1:1000 dilution) overnight at 4°C.[23]

-

Washing: Wash the membrane three times with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[24]

-

Washing: Wash the membrane again three times with TBS-T.

-

Detection: Add the chemiluminescence substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: P4HA1 signaling pathway in cancer cell invasion.

Caption: Experimental workflow for Transwell invasion assay.

Caption: Experimental workflow for Western blotting.

Conclusion and Future Directions

Collagen prolyl 4-hydroxylase inhibitor-1 plays a significant role in promoting cancer cell invasion through multiple mechanisms, including ECM remodeling, stabilization of HIF-1α, and induction of EMT. The inhibition of P4HA1 has demonstrated considerable promise in preclinical studies as a strategy to attenuate cancer cell invasion and metastasis. The development of specific and potent small molecule inhibitors targeting P4HA1 is an active area of research with the potential to yield novel anti-cancer therapeutics.[3][25] Future studies should focus on the clinical translation of these inhibitors and the identification of predictive biomarkers to select patients who are most likely to benefit from P4HA1-targeted therapies.

References

- 1. P4HA1 is highly expressed in gastric cancer and promotes proliferation and metastasis of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are P4HA inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | P4HA1: an important target for treating fibrosis related diseases and cancer [frontiersin.org]

- 4. Overexpression of P4HA1 associates with poor prognosis and promotes cell proliferation and metastasis of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | P4HA1, a Prognostic Biomarker that Correlates With Immune Infiltrates in Lung Adenocarcinoma and Pan-Cancer [frontiersin.org]

- 8. P4HA1 is a new regulator of the HIF-1 pathway in breast cancer [cell-stress.com]

- 9. "P4HA1 is a New Regulator of the HIF-1 Pathway in Breast Cancer" by Ren Xu [uknowledge.uky.edu]

- 10. The Role of P4HA1 in Multiple Cancer Types and its Potential as a Target in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The Role of P4HA1 in Multiple Cancer Types and its Potential as a Target in Renal Cell Carcinoma [frontiersin.org]

- 13. P4HA1 regulates human colorectal cancer cells through HIF1α-mediated Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. researchgate.net [researchgate.net]

- 16. P4HA1 Mediates Hypoxia-Induced Invasion in Human Pancreatic Cancer Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Collagen Prolyl Hydroxylases are Essential for Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 19. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. snapcyte.com [snapcyte.com]

- 21. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 22. corning.com [corning.com]

- 23. Collagen modifying enzyme P4HA1 is overexpressed and plays a role in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. gladstone.org [gladstone.org]

- 25. P4HA1: an important target for treating fibrosis related diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Pathways Modulated by Collagen Proline Hydroxylase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen prolyl 4-hydroxylases (C-P4Hs) and Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) are two distinct families of enzymes that play critical roles in cellular function. C-P4Hs are essential for the post-translational modification of proline residues in procollagen (B1174764) chains, a step that is vital for the stability of the collagen triple helix.[1][2] Their inhibition is a key strategy in targeting fibrotic diseases and cancer metastasis where excessive collagen deposition is a hallmark.[3][4] PHDs, on the other hand, are cellular oxygen sensors that regulate the stability of the alpha subunit of HIF.[5][6] By inhibiting PHDs, HIF-1α is stabilized, leading to the activation of a cascade of genes involved in angiogenesis, erythropoiesis, and cellular metabolism.[7][8] This guide provides an in-depth technical overview of the biochemical pathways modulated by the inhibition of these two families of prolyl hydroxylases, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Concepts: C-P4H and HIF-PHD Inhibition

Inhibition of prolyl hydroxylases hinges on their catalytic mechanism, which requires Fe(II) as a cofactor and α-ketoglutarate as a co-substrate.[9][10] Many inhibitors are designed as analogs of α-ketoglutarate or as iron chelators.

-

Collagen Prolyl 4-Hydroxylase (C-P4H) Inhibition: Primarily impacts the synthesis and secretion of collagen.[4] By preventing the hydroxylation of proline residues, procollagen chains are unable to form a stable triple helix, leading to their retention in the endoplasmic reticulum and subsequent degradation. This reduction in collagen deposition is the therapeutic goal in treating conditions like fibrosis and in modulating the tumor microenvironment.[3][11]

-

HIF Prolyl Hydroxylase (PHD) Inhibition: Mimics a hypoxic state by preventing the degradation of HIF-1α.[12] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, marking it for ubiquitination and proteasomal degradation.[13] Inhibition of PHDs allows HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of a wide range of target genes.[7][8]

Quantitative Data on Prolyl Hydroxylase Inhibitors

The following tables summarize the quantitative effects of various inhibitors on their respective prolyl hydroxylase targets.

Table 1: Inhibitory Activity of Selected C-P4H Inhibitors

| Inhibitor | Target | IC50 / Ki | Cell Line / System | Effect | Reference |

| Ethyl 3,4-dihydroxybenzoate (EDHB) | C-P4H | ~0.4 mM (Ki) | Human skin fibroblasts | Markedly inhibited 4-hydroxyproline (B1632879) synthesis and reduced secretion of type I and III procollagens. | [4][14] |

| Pyridine-2,5-dicarboxylate | C-P4H | 7.2 mM (in culture) | Human lung fibroblasts | Significantly reduced TGF-β-stimulated proline hydroxylation and collagen production. | [15] |

Table 2: Inhibitory Activity of Selected HIF-PHD Inhibitors

| Inhibitor | Target | IC50 / EC50 | Assay | Reference |

| Roxadustat (FG-4592) | PHD2 | 27 nM | AlphaScreen Assay | [12] |

| Roxadustat (FG-4592) | HIF-1α stabilization | 5.1 µM (EC50) | HRE Reporter Assay | [12] |

| Vadadustat (AKB-6548) | PHD2 | 29 nM | AlphaScreen Assay | [12] |

| Daprodustat (GSK1278863) | PHD2 | 67 nM | AlphaScreen Assay | [12] |

| Daprodustat (GSK1278863) | HIF-1α stabilization | 0.8 µM (EC50) | HRE Reporter Assay | [12] |

| Molidustat (BAY 85-3939) | PHD2 | 7 nM | AlphaScreen Assay | [12] |

| Molidustat (BAY 85-3939) | HIF-1α stabilization | 2.1 µM (EC50) | HRE Reporter Assay | [12] |

Signaling Pathways Modulated by Prolyl Hydroxylase Inhibition

C-P4H Inhibition and Collagen Synthesis

The primary pathway affected by C-P4H inhibition is the collagen biosynthesis pathway. The process begins with the transcription and translation of procollagen α-chains, which then undergo several post-translational modifications within the endoplasmic reticulum, including the critical proline hydroxylation step.

HIF-PHD Inhibition and HIF-1α Stabilization

Inhibition of PHDs prevents the degradation of HIF-1α, allowing it to activate the transcription of hypoxia-responsive genes.

HIF-Independent Pathways

Recent evidence suggests that PHDs can modulate other signaling pathways independently of HIF-1α.[15][16]

PHDs have been implicated as nutrient sensors that can influence the mTORC1 signaling pathway.[17][18] Amino acid starvation can lead to the depletion of α-ketoglutarate, which in turn inhibits PHD activity.[17] This inhibition has been shown to prevent the activation of mTORC1 in a HIF-independent manner.[17][18]

PHDs have also been shown to regulate the NF-κB signaling pathway.[11][19] Specifically, PHD1 has been found to negatively regulate IκB kinase-β (IKKβ), a key component in the canonical NF-κB pathway.[11] Inhibition of PHD1 can therefore lead to increased NF-κB activity.[11]

Experimental Protocols

Prolyl Hydroxylase Activity Assay

This protocol describes a general method for measuring PHD activity based on the consumption of α-ketoglutarate.

Materials:

-

Recombinant PHD enzyme

-

HIF-1α peptide substrate (e.g., a 19-mer peptide from the C-terminal oxygen degradation domain)

-

α-ketoglutarate

-

Ascorbate

-

FeSO₄

-

Catalase

-

Bovine Serum Albumin (BSA)

-

Tris-HCl buffer (pH 7.5)

-

2,4-dinitrophenylhydrazine (2,4-DNPH)

-

Trichloroacetic acid (TCA)

-

NaOH

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, BSA, catalase, dithiothreitol, ascorbate, FeSO₄, and the HIF-1α peptide substrate.

-

Initiate the reaction by adding the recombinant PHD enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding TCA to a final concentration of 5%.[20]

-

Transfer the supernatant to a new 96-well plate.

-

Add 2,4-DNPH solution and incubate for 20 minutes to allow for the derivatization of the remaining α-ketoglutarate.[20]

-

Add NaOH to shift the absorbance spectrum of the derivatized product.[20]

-

Measure the absorbance at 425 nm.[20] The amount of α-ketoglutarate consumed is inversely proportional to the absorbance.

Western Blot Analysis of HIF-1α Stabilization

This protocol outlines the steps for detecting HIF-1α protein levels in cell lysates by Western blot.

Materials:

-

Cell culture reagents

-

PHD inhibitor (e.g., Roxadustat) or hypoxia chamber

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with the PHD inhibitor or place in a hypoxia chamber (1-5% O₂) for the desired time. Include a normoxic, vehicle-treated control.[13][21]

-

Lysis: Place the culture dish on ice, wash cells with ice-cold PBS, and lyse the cells directly in lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[13] Due to the rapid degradation of HIF-1α, all steps should be performed quickly and on ice.[8][13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix the lysate with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[21]

-

Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Detection: Wash the membrane again with TBST and then add the ECL detection reagent. Capture the chemiluminescent signal using an imaging system.[13]

-

Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.[13]

In Vitro Collagen Secretion Assay

This protocol describes a method to quantify the amount of collagen secreted by cells in culture using a Sirius Red-based assay.

Materials:

-

Cell culture reagents

-

C-P4H inhibitor (e.g., EDHB)

-

Sirius Red solution (0.1% in picric acid)

-

0.1 M HCl

-

0.5 M NaOH

-

96-well plate

-

Spectrophotometer

Procedure:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the C-P4H inhibitor for the desired duration.

-

Sample Collection: Collect the cell culture supernatant.

-

Collagen Precipitation: Add Sirius Red solution to the supernatant and incubate for 1-2 hours at room temperature to precipitate the collagen.[2]

-

Centrifugation and Washing: Centrifuge the plate to pellet the collagen-dye complex. Discard the supernatant and wash the pellet with 0.1 M HCl until the wash solution is clear.[2]

-

Elution: Dissolve the pellet in 0.5 M NaOH.[2]

-

Quantification: Transfer the solution to a new 96-well plate and measure the absorbance at 540 nm.[2] The absorbance is directly proportional to the amount of collagen in the supernatant.

Picrosirius Red Staining for Collagen Deposition

This histological staining protocol is used to visualize collagen fibers in tissue sections.

Materials:

-

Paraffin-embedded tissue sections

-

Xylene

-

Ethanol (B145695) series (100%, 95%, 70%)

-

Distilled water

-

Picro-Sirius Red solution (Sirius Red F3B in saturated aqueous picric acid)

-

Acidified water (e.g., 0.5% acetic acid in water)

-

Mounting medium

-

Light microscope with polarizing filters

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[1][7]

-

Staining: Incubate the slides in Picro-Sirius Red solution for 1 hour.[1][9] This allows for equilibrium staining.

-

Washing: Briefly rinse the slides in two changes of acidified water.[1][9]

-

Dehydration: Dehydrate the sections through a graded series of ethanol.[1][7][9]

-

Clearing and Mounting: Clear the sections in xylene and mount with a resinous mounting medium.[1][9]

-

Visualization: Collagen fibers will appear red under bright-field microscopy. Under polarized light, thicker collagen fibers will appear yellow-orange, while thinner fibers will appear green.[7][9]

Conclusion

The inhibition of collagen proline hydroxylases offers promising therapeutic avenues for a range of diseases. Targeting C-P4Hs provides a direct mechanism to reduce the pathological accumulation of collagen in fibrotic conditions and cancer. The inhibition of HIF-PHDs, by stabilizing HIF-1α, has the potential to treat anemia and ischemic conditions. Furthermore, the discovery of HIF-independent roles for PHDs in regulating key cellular pathways such as mTOR and NF-κB opens up new areas of research and potential therapeutic applications. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this dynamic field.

References

- 1. med.emory.edu [med.emory.edu]

- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 3. Prolyl-4-hydroxylase Domain Protein 2 Controls NF-κB/p65 Transactivation and Enhances the Catabolic Effects of Inflammatory Cytokines on Cells of the Nucleus Pulposus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of collagen production in keloid fibroblast cultures by ethyl-3,4-dihydroxybenzoate. Inhibition of prolyl hydroxylase activity as a mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 6. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.emory.edu [med.emory.edu]

- 8. docs.abcam.com [docs.abcam.com]

- 9. stainsfile.com [stainsfile.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Prolyl hydroxylase-1 negatively regulates IκB kinase-β, giving insight into hypoxia-induced NFκB activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Inhibition of prolyl hydroxylation during collagen biosynthesis in human skin fibroblast cultures by ethyl 3,4-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prolyl hydroxylase domain enzymes and their role in cell signaling and cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Emerging novel functions of the oxygen-sensing prolyl hydroxylase domain enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 19. pnas.org [pnas.org]

- 20. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. resources.novusbio.com [resources.novusbio.com]

Structural Basis for Collagen Prolyl 4-Hydroxylase Isoform 1 Specificity: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular principles governing the specificity of inhibitors for Collagen Prolyl 4-Hydroxylase isoform 1 (C-P4H-I). C-P4H is a critical enzyme in collagen biosynthesis, and its isoforms represent key targets for therapeutic intervention in diseases characterized by excessive collagen deposition, such as fibrosis and cancer metastasis.[1][2] This document details the enzyme's structure, catalytic mechanism, the basis for isoform-specific substrate recognition, and the mechanisms of various inhibitor classes. Furthermore, it includes detailed experimental protocols for assessing enzyme activity and inhibitor potency.

Introduction to Collagen Prolyl 4-Hydroxylases (C-P4Hs)

Collagen, the most abundant protein in mammals, requires extensive post-translational modification to achieve its characteristic stable triple-helical structure.[1] The most crucial of these modifications is the hydroxylation of proline residues to 4-hydroxyproline (B1632879) (Hyp) within the repeating X-Y-Gly sequence of procollagen (B1174764) chains.[1] This reaction is catalyzed by C-P4Hs, members of the Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenase superfamily, located in the endoplasmic reticulum.[1]

In vertebrates, C-P4Hs exist as α₂β₂ heterotetramers. The β-subunit is the ubiquitous enzyme protein disulfide isomerase (PDI), which acts as a chaperone to maintain the solubility and active conformation of the catalytic α-subunit.[1] Three isoforms of the α-subunit exist—α(I), α(II), and α(III)—giving rise to the C-P4H-I, C-P4H-II, and C-P4H-III holoenzymes, respectively.[1] C-P4H-I is the most abundant and critical isoform in most tissues.[3] Given their central role in collagen stability, C-P4Hs are significant therapeutic targets.[4] Developing inhibitors with high specificity for a particular isoform, especially C-P4H-I, is a key goal to minimize off-target effects.

Structural and Mechanistic Overview

Enzyme Architecture

The C-P4H α-subunit is a multi-domain protein comprising:

-

N-terminal Dimerization Domain: Forms a coiled-coil structure that is central to the assembly of the α₂ dimer.[5]

-

Peptide-Substrate-Binding (PSB) Domain: A ~100 residue domain with a tetratricopeptide repeat (TPR) fold that recognizes and binds the procollagen substrate.[5][6]

-

C-terminal Catalytic (CAT) Domain: Contains the active site and the conserved double-stranded β-helix (DSBH) fold, which is characteristic of 2-OG dependent dioxygenases.[7]

While the crystal structure of the full C-P4H-I tetramer remains unsolved, structures of the individual PSB domain and a complex of the C-P4H-II CAT domain with the PDI β-subunit have provided significant structural insights.[6]

Catalytic Mechanism

The hydroxylation reaction catalyzed by C-P4H involves the oxidative decarboxylation of the co-substrate 2-oxoglutarate (2-OG) to succinate (B1194679) and CO₂, with one atom of molecular oxygen being incorporated into the proline substrate and the other into succinate.[1] This process requires Fe(II) as a cofactor and ascorbate (B8700270) (Vitamin C) to reduce the Fe(III) state back to the catalytically active Fe(II) state if uncoupled reactions occur.[1]

The Structural Basis of Isoform Specificity

The development of isoform-specific inhibitors hinges on understanding the structural differences between C-P4H-I and C-P4H-II. The primary basis for this specificity lies in their differential recognition of the amino acid in the 'X' position of the X-Pro-Gly substrate triplet.

Recent studies have demonstrated that C-P4H-I and C-P4H-II have distinct and overlapping roles in hydroxylating different sites on collagen.[8][9]

-

C-P4H-I preferentially hydroxylates prolines where the preceding X-position residue is positively charged (e.g., Arginine) or polar uncharged .[8][9]

-

C-P4H-II preferentially hydroxylates prolines where the preceding X-position residue is negatively charged (e.g., Glutamate, Aspartate) .[8][9]

These substrate preferences arise from differences in the amino acid residues lining both the PSB domain and the active site groove of the CAT domain.[3][6] The PSB domain of C-P4H-I has a higher affinity for poly(L-proline) sequences compared to PSB-II, which is consistent with the classical observation that C-P4H-I can be purified using poly(L-proline) affinity chromatography while C-P4H-II cannot.[3] These differences in substrate-binding pockets present a key opportunity for the rational design of isoform-specific inhibitors that mimic specific X-Pro-Gly sequences or bind selectively to the unique topology of one isoform's active site.

Inhibitor Classes and Quantitative Data

Inhibitors of C-P4H generally fall into three main categories based on their mechanism of action:

-

Fe(II) Chelators: These compounds, such as 2,2'-bipyridine (B1663995), inhibit the enzyme by sequestering the essential Fe(II) cofactor from the active site. They are generally non-specific.[1]

-

2-Oxoglutarate Mimetics: These are competitive inhibitors that bind to the 2-OG binding site. Pyridine dicarboxylates are a prominent example.[10] [2,2'-bipyridine]-5,5'-dicarboxylic acid is one of the most potent inhibitors reported, acting competitively with respect to 2-OG.[1][10][11]

-

Substrate Analogues: These inhibitors mimic the proline-containing peptide substrate. Poly(L-proline) is a classical example that shows some specificity, inhibiting C-P4H-I much more effectively than C-P4H-II.[3]

Quantitative Inhibitor Data

The following table summarizes potency data for common C-P4H inhibitors. It is important to note that much of the existing literature does not provide a direct, side-by-side comparison of inhibitor potency against purified C-P4H-I and C-P4H-II isoforms. Data is often reported for "human C-P4H" or a specific recombinant isoform (typically C-P4H-I).

| Inhibitor | Class / Mechanism | Target Enzyme | Potency (IC₅₀ or Kᵢ) | Reference(s) |

| [2,2'-bipyridine]-5,5'-dicarboxylic acid | 2-OG Mimetic, Fe(II) Chelator | Human C-P4H | Kᵢ = 0.14 µM; IC₅₀ = 0.19 µM | [1][11] |

| [2,2'-bipyridine]-5-carboxylic acid | 2-OG Mimetic, Fe(II) Chelator | Human C-P4H | IC₅₀ = 13 µM | [10] |

| Ethyl 3,4-dihydroxybenzoate (EDHB) | 2-OG Analogue | Prolyl Hydroxylases | General inhibitor, potency not specified in µM range | [2][12][13] |

| Diethyl-pythiDC | 2-OG Mimetic | Human P4H | Kᵢ = 0.39 µM | [14][15] |

| Poly(L-Proline) (M=7000) | Substrate Analogue | C-P4H-I vs C-P4H-II | Markedly lower Kᵢ for C-P4H-I than C-P4H-II | [3] |

| Zinc (Zn²⁺) | Metal Cofactor Competitor | Human C-P4H-I | Kᵢ = 0.6 µM | [1] |

Experimental Protocols

High-Throughput C-P4H Activity Assay (Succinate-Glo™ Method)

This protocol is adapted from luminescence-based assays that quantify succinate, a direct product of the C-P4H reaction, providing a highly sensitive and scalable method.

Principle: The amount of succinate produced is determined in a coupled-enzyme reaction that generates ATP, which is then used by luciferase to produce light. The luminescent signal is directly proportional to C-P4H activity.

Materials:

-

Purified recombinant human C-P4H-I

-

Peptide substrate (e.g., (Pro-Pro-Gly)₁₀)

-

Cofactors: FeSO₄, 2-Oxoglutarate (sodium salt), L-Ascorbic acid

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.8

-

Test inhibitors dissolved in DMSO

-

Succinate-Glo™ Reagent Kit (Promega or equivalent)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of peptide substrate, cofactors, and enzyme in assay buffer. Dilute test inhibitors to desired concentrations.

-

Enzyme/Inhibitor Pre-incubation: To each well of a 384-well plate, add 5 µL of test inhibitor solution (or DMSO for controls). Add 5 µL of C-P4H-I enzyme solution (e.g., final concentration 200 nM).

-

Incubation: Gently mix and incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Prepare a "Substrate Mix" containing the peptide substrate, FeSO₄, 2-OG, and ascorbate. Add 10 µL of this mix to each well to start the reaction.

-

Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.

-

Reaction Termination & Signal Generation: Add 20 µL of Succinate Detection Reagent (containing succinate dehydrogenase, etc.) to each well. Incubate for 60 minutes at room temperature.

-

Luminescence Reading: Add 40 µL of Luciferase Detection Reagent. Incubate for 10 minutes and measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate percent inhibition relative to DMSO controls and plot against inhibitor concentration to determine IC₅₀ values.

General Protocol for Protein Crystallography

Determining the high-resolution structure of C-P4H-I complexed with a specific inhibitor is the ultimate goal for understanding the structural basis of specificity.

Procedure Overview:

-

Protein Expression and Purification: Clone the gene for the human C-P4H-I α-subunit (or a specific domain like the CAT domain) into an expression vector (e.g., baculovirus for insect cells). Co-express with the PDI β-subunit. Purify the resulting tetrameric protein to >95% homogeneity using a combination of affinity, ion-exchange, and size-exclusion chromatography.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using high-throughput robotic screening. If studying an inhibitor complex, co-crystallize the protein with a saturating concentration of the inhibitor or soak pre-formed crystals in a solution containing the inhibitor.

-

X-ray Diffraction Data Collection: Harvest suitable crystals and cryo-protect them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using molecular replacement if a homologous structure exists. Build the atomic model into the electron density map and refine it to achieve the best possible fit with the experimental data.

-

Structural Analysis: Analyze the final model to identify key interactions between the inhibitor and specific amino acid residues in the active site. Compare this structure to that of other isoforms or inhibitor complexes to rationalize the observed specificity.

Conclusion and Future Directions

The specificity of inhibitors for C-P4H-I is primarily driven by structural differences in the substrate-binding groove and PSB domain compared to other isoforms, particularly C-P4H-II. These differences manifest as a preference for distinct amino acid residues in the X-position of the X-Pro-Gly substrate motif. While several potent C-P4H inhibitors have been developed, many lack clear isoform specificity or operate through broad mechanisms like iron chelation.

Future drug development efforts should focus on exploiting the known substrate preferences of C-P4H-I. The design of peptidomimetics or small molecules that specifically interact with the unique topology of the C-P4H-I active site could yield highly selective inhibitors. The successful co-crystallization of C-P4H-I with such lead compounds will be paramount to validating these structural hypotheses and paving the way for a new generation of targeted antifibrotic and antimetastatic therapies.

References

- 1. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are P4HA inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Binding Differences of the Peptide‐Substrate–Binding Domain of Collagen Prolyl 4‐Hydroxylases I and II for Proline‐ and Hydroxyproline‐Rich Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Collagen prolyl 4-hydroxylase isoenzymes I and II have sequence specificity towards different X-Pro-Gly triplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ETHYL 3 4-DIHYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]

- 13. Ethyl protocatechuate - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Targeting P4HA1 with a Small Molecule Inhibitor in a Colorectal Cancer PDX Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Hypoxia in Regulating Collagen Prolyl Hydroxylase Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms governing the expression of collagen prolyl hydroxylases (CPHs) under hypoxic conditions. Understanding this regulatory network is crucial for professionals in research and drug development, as it sheds light on the progression of various pathologies, including fibrosis and cancer metastasis, and offers potential therapeutic targets.

Introduction: The Hypoxia-Collagen Axis

Hypoxia, a state of reduced oxygen availability, is a common feature of the microenvironment in various physiological and pathological conditions, such as embryonic development, wound healing, and solid tumors. A key cellular response to hypoxia is the remodeling of the extracellular matrix (ECM), a process in which collagen, the most abundant structural protein in the ECM, plays a pivotal role. The synthesis and maturation of collagen are critically dependent on the enzymatic activity of collagen prolyl hydroxylases (CPHs). These enzymes catalyze the hydroxylation of proline residues within procollagen (B1174764) chains, a post-translational modification essential for the formation of the stable, triple-helical collagen molecule.[1] Inadequate hydroxylation leads to the production of unstable collagen that is rapidly degraded.[1]

Hypoxia has been identified as a potent pro-fibrotic stimulus, leading to enhanced collagen synthesis and deposition.[2][3] This is, in large part, mediated by the upregulation of CPH expression and activity. This guide will dissect the signaling pathways, present quantitative data on gene and protein expression changes, and provide detailed experimental protocols for studying the hypoxic regulation of CPHs.

Signaling Pathways Regulating CPH Expression in Hypoxia

The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factors (HIFs), a family of transcription factors.[4][5] However, evidence also points to the existence of HIF-independent regulatory mechanisms.

The HIF-1α Dependent Pathway

Under normoxic (normal oxygen) conditions, the alpha subunit of HIF-1 (HIF-1α) is continuously synthesized but rapidly degraded. This degradation is mediated by a class of enzymes known as HIF prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-1α.[6] This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.[6]

In a hypoxic environment, the oxygen-dependent activity of PHDs is inhibited.[5] This leads to the stabilization and accumulation of HIF-1α in the cytoplasm. Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β (also known as ARNT).[4] This HIF-1 heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[1]

Key among these target genes are those encoding the catalytic alpha subunits of CPH, namely P4HA1 and P4HA2.[7][8][9] The increased transcription of P4HA1 and P4HA2 leads to elevated levels of the corresponding proteins, thereby enhancing the cell's capacity for collagen synthesis and maturation.[10][11] This signaling cascade is a central mechanism by which hypoxia promotes fibrosis and contributes to the tumor microenvironment.[7][12]

Caption: HIF-1α signaling pathway under normoxia and hypoxia.

HIF-Independent Regulation by Nucleolin

In addition to the canonical HIF-1 pathway, studies have revealed a HIF-independent mechanism for the upregulation of CPH-α(I) protein synthesis during prolonged hypoxia.[2][3] This pathway involves the RNA-binding protein nucleolin. Under long-term hypoxic conditions (e.g., 36 hours at 1% oxygen), the synthesis of the CPH-α(I) protein is controlled at the translational level.[2] A specific ~64 kDa form of nucleolin interacts with the 5'- and 3'-untranslated regions (UTRs) of the CPH-α(I) mRNA.[2][3] This interaction enhances the translational efficiency of the mRNA, leading to a significant increase in CPH-α(I) protein levels, independent of HIF-1α activity.[2] The increased level of the ~64 kDa nucleolin itself is thought to arise from the autocatalytic cleavage of a higher molecular weight form, without a corresponding change in nucleolin mRNA levels.[2][3]

Caption: Nucleolin-mediated translational control of CPH-α(I).

Quantitative Data on Hypoxic Regulation of CPH

The following table summarizes quantitative data from studies investigating the effects of hypoxia on CPH expression and related molecules.

| Cell Type | Hypoxic Condition | Molecule | Change under Hypoxia | Reference |

| Human Fibrosarcoma (HT1080) | 1% O₂, 36h | CPH-α(I) mRNA | ~2-fold increase | [2] |

| Human Fibrosarcoma (HT1080) | 1% O₂, 36h | CPH-α(I) Protein | 5.3-fold increase | [2][3] |

| Human Fibrosarcoma (HT1080) | 1% O₂, 36h | CPH-α(I) Translational Rate | 2.3-fold increase | [3] |

| Human Fibroblasts (shEV control) | 1% O₂, 24h | P4HA1 mRNA | >5-fold increase | [11] |

| Human Fibroblasts (shEV control) | 1% O₂, 24h | P4HA2 mRNA | >5-fold increase | [11] |

| Human Gingival Fibroblasts (HGFs) | 1% O₂ | P4HA1 mRNA | Upregulated | [13] |

| Human Periodontal Ligament Cells (HPDLs) | 1% O₂ | P4HA1 mRNA | Upregulated | [13] |

| Human Gingival Fibroblasts (HGFs) | 1% O₂ | P4HA1 Protein | Upregulated | [13] |

| Human Periodontal Ligament Cells (HPDLs) | 1% O₂ | P4HA1 Protein | Upregulated | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the hypoxic regulation of CPH expression.

Cell Culture under Hypoxic Conditions

Objective: To expose cultured cells to a controlled low-oxygen environment to study cellular responses to hypoxia.

Method 1: Hypoxia Chamber/Incubator

-

Cell Seeding: Plate cells of interest (e.g., fibroblasts, cancer cell lines) in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) and grow to 70-80% confluency in standard culture medium under normoxic conditions (typically 20-21% O₂, 5% CO₂ at 37°C).[14][15]

-

Humidification: To prevent evaporation, place one or two uncovered petri dishes containing sterile water inside the hypoxia chamber.[16]

-

Induction of Hypoxia: Place the culture vessels into a modular incubator chamber or a specialized hypoxia incubator.[16]

-

Gas Purge: Purge the chamber with a pre-mixed gas of the desired low-oxygen concentration (e.g., 1% O₂, 5% CO₂, balanced with N₂). A typical flow rate is 20 L/min for 4-5 minutes to ensure complete gas exchange.[16]

-

Sealing and Incubation: Seal the chamber and place it in a standard cell culture incubator at 37°C for the desired duration of hypoxic exposure (e.g., 4, 8, 24, 36 hours).[14][15]

-

Sample Collection: At the end of the incubation period, rapidly transfer the cells to a sterile hood for immediate processing (e.g., lysis for RNA or protein extraction) to minimize re-oxygenation and degradation of hypoxia-sensitive proteins like HIF-1α.[14][17]

Method 2: Chemical Induction of Hypoxia (Hypoxia Mimetics)

-

Cell Seeding: Culture cells as described above.

-

Reagent Preparation: Prepare a fresh stock solution of a hypoxia-mimicking agent, such as cobalt chloride (CoCl₂) (e.g., 100 mM in PBS).[14][15]

-

Treatment: Add the CoCl₂ solution directly to the culture medium to a final concentration of 100-150 µM.[14][15]

-

Incubation: Incubate the cells under standard normoxic conditions for the desired time (e.g., 4-8 hours).[14][15]

-

Sample Collection: Proceed with sample collection as for gas-induced hypoxia.

Caption: Workflow for inducing hypoxia in cell culture.

RNA Extraction and Quantitative Real-Time PCR (qPCR)

Objective: To quantify the mRNA expression levels of P4HA1, P4HA2, and other target genes.

-

Cell Lysis and RNA Extraction: Following hypoxic treatment, wash cells with ice-cold PBS and lyse them directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Homogenize the lysate and extract total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Set up qPCR reactions in a 96- or 384-well plate using a SYBR Green or TaqMan-based qPCR master mix. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest (e.g., P4HA1, P4HA2, HIF1A), and a reference gene (e.g., ACTB, GAPDH).

-

Thermal Cycling: Perform the qPCR in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Analyze the amplification data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between hypoxic and normoxic samples, normalized to the reference gene.

Western Blotting for HIF-1α and CPH

Objective: To detect and quantify the protein levels of HIF-1α and CPH subunits.

-

Protein Extraction: After hypoxic exposure, rapidly wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.[18] For HIF-1α, nuclear extraction may be preferred to enrich the protein.[18]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Sample Preparation: Mix 20-50 µg of protein with Laemmli sample buffer, and denature by boiling at 95-100°C for 5-10 minutes.[15]

-

SDS-PAGE: Separate the protein samples on a 7.5-10% SDS-polyacrylamide gel.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-HIF-1α, anti-P4HA1) diluted in blocking buffer, typically overnight at 4°C.[18]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.[18]

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[18]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH).

Collagen Prolyl Hydroxylase Activity Assay

Objective: To measure the enzymatic activity of CPH in cell or tissue lysates.

Method 1: Mass Spectrometry-Based Assay

-

Reaction Setup: Prepare a reaction mixture in a total volume of 50 µL containing:

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 1 hour).[19][20]

-

Quenching: Stop the reaction by adding an equal volume of methanol.[19][20]

-

Analysis: Analyze the reaction mixture by mass spectrometry to detect the mass shift corresponding to the hydroxylation of proline residues on the peptide substrate.

Method 2: Succinate-Glo™ Hydroxylase Assay

-

Principle: This bioluminescence-based assay measures the production of succinate (B1194679), a co-product of the CPH-catalyzed hydroxylation reaction.[21]

-

Reaction Setup: Perform the CPH enzymatic reaction as described above in a 96- or 384-well plate.

-

Succinate Detection: Following the enzymatic reaction, add the Succinate-Glo™ reagent, which contains enzymes that convert succinate into ATP. The amount of ATP produced is then measured using a luciferase/luciferin reaction, generating a light signal that is proportional to the amount of succinate produced and thus to CPH activity.

-

Measurement: Read the luminescence on a plate reader.[21]

Conclusion and Future Directions

The regulation of collagen prolyl hydroxylase expression by hypoxia is a multifaceted process, with the HIF-1α pathway playing a central role in the transcriptional upregulation of the catalytic alpha subunits. The discovery of HIF-independent mechanisms, such as the translational control by nucleolin, adds another layer of complexity to this regulatory network. For researchers and drug development professionals, targeting the hypoxic induction of CPHs represents a promising therapeutic strategy for a range of diseases characterized by excessive collagen deposition, including various fibrotic disorders and cancer. Future research should continue to unravel the intricate interplay between different signaling pathways and explore the potential of novel CPH inhibitors to modulate pathological ECM remodeling.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Translational control of collagen prolyl 4-hydroxylase-alpha(I) gene expression under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Hypoxia-Inducible Factor Pathway (HIF) | Haase Lab [haaselab.org]

- 5. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Playground/Prolyl Hydroxylase Domain (PHD) Enzyme - Proteopedia, life in 3D [proteopedia.org]

- 7. Hypoxia-inducible factor 1 (HIF-1) promotes extracellular matrix remodeling under hypoxic conditions by inducing P4HA1, P4HA2, and PLOD2 expression in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Hypoxia-inducible Factor 1 (HIF-1) Promotes Extracellular Matrix Remodeling under Hypoxic Conditions by Inducing P4HA1, P4HA2, and PLOD2 Expression in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Hypoxia stimulates collagen hydroxylation in gingival fibroblasts and periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]

- 15. resources.novusbio.com [resources.novusbio.com]

- 16. stemcell.com [stemcell.com]

- 17. docs.abcam.com [docs.abcam.com]

- 18. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 19. Structure and Mechanism of a Viral Collagen Prolyl Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Intracellular Localization and Activity of Collagen Proline Hydroxylase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of collagen proline hydroxylase (CPH), focusing on its critical roles in collagen biosynthesis, intracellular localization, enzymatic activity, and its regulation. It is intended to serve as a valuable resource for professionals engaged in research and drug development.

Introduction to Collagen Prolyl Hydroxylase

Collagen prolyl 4-hydroxylase (C-P4H) is a vital enzyme in the biosynthesis of collagen, the most abundant protein in the extracellular matrix (ECM) of animals. It catalyzes the formation of 4-hydroxyproline (B1632879) (4Hyp) on proline residues within the characteristic -X-Pro-Gly- sequences of procollagen (B1174764) chains. This post-translational modification is essential for the stability of the collagen triple helix at physiological temperatures.[1] Without this hydroxylation, procollagen chains are unable to form stable, functional triple-helical molecules.[1]

C-P4H belongs to the α-ketoglutarate-dependent dioxygenase family and is a tetrameric enzyme with an α₂β₂ structure.[2] The β subunit is identical to the protein disulfide isomerase (PDI), while the α subunit has three known isoforms (P4HA1, P4HA2, and P4HA3), which confer substrate specificity.[2] Given its crucial role in collagen synthesis, C-P4H is a significant therapeutic target for conditions involving excessive collagen deposition, such as fibrosis and cancer.[2][3]

Intracellular Localization

The primary site of C-P4H activity is the lumen of the endoplasmic reticulum (ER) .[4][5][6] This localization is critical as the hydroxylation of proline residues must occur co-translationally and post-translationally on nascent procollagen chains as they enter the ER.

Studies utilizing immunofluorescence and subcellular fractionation have consistently demonstrated a diffuse ER pattern for C-P4H.[7] Colocalization experiments have shown that C-P4H is found in close proximity to procollagen I, particularly at perinuclear sites within the ER.[7] The β subunit, PDI, also shows a widespread distribution within the ER and a high degree of colocalization with procollagen.[7]

The retention of C-P4H within the ER is essential for its function. Like many resident ER proteins, this retention is mediated by specific signals and interactions with other ER-resident proteins, preventing its secretion along the default secretory pathway.[8]

Enzymatic Activity and Kinetics

The hydroxylation reaction catalyzed by C-P4H is complex, requiring several co-substrates and co-factors.

Reaction: Proline + α-ketoglutarate + O₂ + Fe²⁺ → 4-Hydroxyproline + Succinate (B1194679) + CO₂

Co-substrates and Co-factors:

-

Fe²⁺: Essential for the catalytic activity, bound at the active site.

-

2-oxoglutarate (α-KG): Undergoes oxidative decarboxylation to succinate and CO₂.[4]

-

O₂: One oxygen atom is incorporated into the proline residue, and the other into succinate.[9]

-

Ascorbate (Vitamin C): Required to maintain the iron atom in its reduced Fe²⁺ state.

The kinetic mechanism of C-P4H is proposed to be sequential, where all substrates bind to the enzyme before the reaction occurs.[9] The enzyme exhibits an unusually high kcat/Km ratio, suggesting a highly efficient catalytic process.[10]

Quantitative Data on C-P4H Activity

| Parameter | Value | Substrate/Condition | Reference |

| Km for 2-oxoglutarate | 20 µM | Human C-P4H | [3] |

| Km for O₂ (complete reaction) | ~0.15 mM | With (Pro-Pro-Gly)₅ | [11] |

| Km for O₂ (partial reaction) | 1.5 mM | Without peptide substrate | [11] |

| kcat/Km | 3 x 10⁹ M⁻¹ s⁻¹ | Procollagen | [10] |

Regulation of C-P4H Activity

The activity of C-P4H is regulated at multiple levels, including gene expression and the availability of co-factors. A key regulatory pathway involves the Hypoxia-Inducible Factor (HIF) signaling pathway. While C-P4Hs are primarily located in the ER and act on collagen, a related family of cytoplasmic and nuclear prolyl hydroxylases (HIF-P4Hs or PHDs) regulates the stability of the HIF-α subunit.[6][12]

Under normoxic (normal oxygen) conditions, HIF-P4Hs hydroxylate specific proline residues on HIF-α, leading to its ubiquitination and proteasomal degradation.[9][12] During hypoxia (low oxygen), HIF-P4H activity is inhibited due to the lack of O₂, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in adapting to low oxygen, including those that can influence the tumor microenvironment.[9][12]

While distinct from C-P4Hs, the HIF-P4Hs share mechanistic similarities and are often studied in parallel. Some inhibitors can affect both enzyme families.

Signaling Pathway of HIF-α Regulation by Prolyl Hydroxylases

Experimental Methodologies

Several key experimental protocols are used to study the localization and activity of C-P4H.

Subcellular Fractionation for Localization

This method separates cellular components into different fractions, allowing for the determination of the organelle in which a protein resides.

Protocol Outline:

-